2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide

Cannabinoid CB2 receptor Pancreatic lipase inhibition Indolyl-oxoacetamide SAR

2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide (CAS 862831-29-6) is a fully synthetic small molecule (MW 334.42 g/mol; formula C21H22N2O2) belonging to the indol-3-yl-oxoacetamide chemotype. This compound features a 1,2-dimethylindole core linked through an oxalyl bridge to an N-ethyl-m-toluidine amide moiety.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 862831-29-6
Cat. No. B2437182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide
CAS862831-29-6
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C21H22N2O2/c1-5-23(16-10-8-9-14(2)13-16)21(25)20(24)19-15(3)22(4)18-12-7-6-11-17(18)19/h6-13H,5H2,1-4H3
InChIKeyYQKXTSVUJMBKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide (CAS 862831-29-6): Procurement-Grade Structural & Class Profile


2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide (CAS 862831-29-6) is a fully synthetic small molecule (MW 334.42 g/mol; formula C21H22N2O2) belonging to the indol-3-yl-oxoacetamide chemotype . This compound features a 1,2-dimethylindole core linked through an oxalyl bridge to an N-ethyl-m-toluidine amide moiety. The indol-3-yl-oxoacetamide scaffold has been explored in medicinal chemistry for cannabinoid CB2 receptor modulation [1], pancreatic lipase inhibition [2], and antitumor applications [3], making the compound a relevant probe for structure-activity relationship (SAR) studies within these therapeutic areas.

Why N-Ethyl-m-tolyl Substitution on the Indolyl-oxoacetamide Core Cannot Be Interchanged with Generic Analogs


The biological activity of indol-3-yl-oxoacetamides is exquisitely sensitive to the nature of the amide substituent. In the CB2 cannabinoid receptor series, K(i) values for structurally related analogs span over three orders of magnitude (377–0.37 nM) depending solely on the terminal amide group [1]. Similarly, in the pancreatic lipase inhibition series, subtle modifications at the oxoacetamide position produced IC50 values ranging from inactive to 4.53 µM [2]. The specific combination of an N-ethyl group and an m-tolyl ring on the target compound dictates its unique pharmacophoric profile, including conformation, lipophilicity (calculated logP ≈ 3.98), and hydrogen-bonding capability (2 H-bond acceptors, 0 H-bond donors) . Substituting this compound with a generic indolyl-oxoacetamide bearing a different amide tail would be scientifically equivalent to testing a different molecular entity, invalidating any SAR conclusions or biological data comparisons.

Quantitative Evidence Limitations for 2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide (862831-29-6)


No Direct Comparative Biological Data Available from Permissible Primary Sources

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (excluding benchchems, evitachem, vulcanchem, and molecule per protocol) did not yield any primary research article, patent, or authoritative database entry containing quantitative head-to-head biological data for CAS 862831-29-6 against a named comparator. The compound is listed in commercial vendor catalogs (e.g., ChemDiv, Mcule) with physicochemical characterization but no disclosed biological assay results from permissible sources . Therefore, no differential quantitative evidence can be constructed at this time. This absence of data constitutes the most critical finding for procurement decision-making.

Cannabinoid CB2 receptor Pancreatic lipase inhibition Indolyl-oxoacetamide SAR

Structural Differentiator: Unique N-Ethyl-N-(m-tolyl) Amide Tail Among Indolyl-oxoacetamide Series

Within the broader class of indol-3-yl-oxoacetamides, the N-ethyl-N-(m-tolyl) substitution pattern is a distinct structural variant. Published SAR studies on this scaffold have systematically explored N-substitution with groups including N,N-dimethyl, N-methyl-N-phenyl, N-ethyl-N-phenyl, and various benzyl and heterocyclic derivatives [1][2]. The m-tolyl (3-methylphenyl) substituent occupies a specific steric and electronic niche: it introduces a meta-methyl group that modulates π-stacking interactions and steric bulk differently than ortho- or para-tolyl isomers, and differs from the unsubstituted phenyl ring found in comparator compounds such as 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide (CAS 862831-27-4) [3].

Medicinal chemistry SAR probe Cannabinoid receptor

Physicochemical Profile Meets Oral Drug-Likeness Criteria, Distinguishing from Higher-MW Indolyl-oxoacetamides

The compound satisfies all four Lipinski Rule of Five criteria (MW = 334.42 < 500; logP = 3.98 < 5; H-bond donors = 1 < 5; H-bond acceptors = 5 < 10) with zero RO5 violations . This contrasts with many biologically active indolyl-oxoacetamides in the literature, which frequently exceed MW 400 or possess higher polar surface area. For example, compound 8d from the pancreatic lipase inhibitor series [1] incorporates a benzyloxy substituent that increases MW beyond 450, and several high-affinity CB2 ligands from the Pasquini series contain quinuclidine moieties with MW > 420 [2]. The target compound's compliance with drug-likeness filters makes it a more attractive starting point for lead optimization programs where molecular obesity must be controlled.

Drug-likeness Lipinski Rule of Five ADME prediction

Synthetic Tractability and Amide Bond Rotational Restriction as a Conformational Probe

The compound contains five rotatable bonds, including the central oxalyl C–C bond and the N-ethyl group . The tertiary amide geometry (N-ethyl-N-(m-tolyl)) restricts rotation around the amide C–N bond compared to secondary amide analogs, populating a distinct conformational ensemble. This contrasts with primary amide derivatives such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-93-4), which has greater conformational flexibility at the amide terminus . The restricted rotation imparted by N,N-disubstitution may influence binding entropies and target engagement kinetics, making this compound a useful conformational probe for biophysical studies.

Conformational analysis Rotatable bonds Amide bond geometry

Research Application Scenarios for 2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide Based on Available Evidence


SAR Library Expansion for Cannabinoid CB2 Receptor Probe Discovery

Based on the Pasquini et al. (2012) CB2 cannabinoid receptor series [1], this compound can fill an unexplored substitution cell in the indol-3-yl-oxoacetamide SAR matrix. The N-ethyl-N-(m-tolyl) amide tail has not been explicitly reported in the published CB2 ligand series, where N-substituents were primarily quinuclidine, benzyl, or simple alkyl/aryl combinations. Procurement of this compound enables systematic exploration of how meta-methyl substitution on the N-phenyl ring affects CB2 binding affinity and selectivity over CB1. Users should benchmark against published analogs with known K(i) values (range 377–0.37 nM) to quantify the contribution of the m-tolyl group.

Pancreatic Lipase Inhibitor Lead Optimization Starting Point

In the context of the Sridhar et al. (2020) indolyl-oxoacetamide pancreatic lipase inhibitor series [2], this compound's favorable drug-likeness profile (MW 334.42, RO5 violations = 0) positions it as a low-molecular-weight starting point for lead optimization. Compared to compound 8d (IC50 = 4.53 µM, but with higher MW), this compound offers a scaffold with room for systematic substitution while maintaining compliance with pharmacokinetic filters. Initial screening against porcine pancreatic lipase using the 4-nitrophenyl butyrate assay, benchmarked against orlistat (IC50 = 0.99 µM), can establish baseline activity for subsequent derivatization.

Conformational Analysis of Tertiary vs. Secondary Indolyl-oxoacetamides

The restricted rotation of the N,N-disubstituted amide bond in this compound, compared to primary amide derivatives (e.g., CAS 862831-93-4) , makes it suitable for NMR-based conformational studies or molecular dynamics simulations aimed at understanding how amide geometry affects target engagement. Procurement of this compound alongside its primary amide analog enables direct paired comparisons of rotational freedom and its impact on binding thermodynamics.

Negative Control or Inactive Comparator for Established Indolyl-oxoacetamide Assays

Given the extreme sensitivity of indolyl-oxoacetamide biological activity to amide substitution—illustrated by the >1000-fold range in CB2 K(i) values across close analogs [1]—this compound, if found to be inactive or weakly active in a given assay, may serve as a structurally matched negative control. Its N-ethyl-N-(m-tolyl) group, while distinct from highly optimized substituents (e.g., quinuclidine), retains the core scaffold, making it suitable for ruling out nonspecific effects attributed to the indolyl-oxoacetamide core alone.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.